4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
CAS No.: 108957-72-8
Cat. No.: VC20821214
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108957-72-8 |
|---|---|
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+ |
| Standard InChI Key | QEHTYBCDRGQJGN-SNAWJCMRSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC |
| SMILES | COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC |
Introduction
Chemical Identity and Properties
Chemical Structure and Nomenclature
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol features a stilbene backbone characterized by two phenyl rings connected by a trans-ethylene bridge. The molecule possesses an (E)-configuration at the central double bond, which is a critical structural feature . One phenyl ring contains two methoxy groups at positions 3 and 5, while the other ring has a methoxy group at position 3' and a hydroxyl group at position 4', creating a unique substitution pattern that distinguishes it from other stilbene derivatives .
The IUPAC name accurately describes the structural arrangement of the molecule, highlighting the key functional groups and their positions. This provides researchers with precise information about the compound's chemical identity and structure .
Physical and Chemical Properties
The physical and chemical properties of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol are summarized in Table 1:
Table 1: Physical and Chemical Properties of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
| Property | Value |
|---|---|
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.32 g/mol |
| Physical Appearance | Not specified in available data |
| CAS Registry Number | 108957-72-8 |
| Creation Date in PubChem | 2005-09-08 |
| Last Modified in PubChem | 2025-03-01 |
The compound belongs to the class of stilbenes, which typically exhibit limited water solubility but are soluble in organic solvents . The presence of one hydroxyl group provides a site for hydrogen bonding, while the three methoxy groups contribute to its lipophilicity and potentially affect its biological activity profile.
Identification and Registry Information
Chemical Identifiers
For unambiguous identification in scientific literature and databases, 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol is associated with several chemical identifiers, as presented in Table 2:
Table 2: Chemical Identifiers for 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
| Identifier Type | Value |
|---|---|
| PubChem CID | 5809575 |
| CAS Registry Number | 108957-72-8 |
| InChI | InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+ |
| InChIKey | QEHTYBCDRGQJGN-SNAWJCMRSA-N |
| SMILES | COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC |
These identifiers are essential for accurate reference to the compound in scientific publications, patent literature, and regulatory documents . The CAS Registry Number serves as a unique identifier in the global chemical substance registry maintained by Chemical Abstracts Service.
Synonyms and Alternative Names
The compound is known by several synonyms and alternative names in scientific literature and chemical databases, reflecting different naming conventions or highlighting specific structural features of the molecule . The recognized synonyms include:
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3,3',5'-Tri-O-methylpiceatannol
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NSC 381281/NSC-381281
-
(E)-4'-hydroxy-3,5,3'-Trimethoxystilbene
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CHEMBL119576
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(E)-4-(2-(3,5-Dimethoxyphenyl)ethenyl)-2-methoxyphenol
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4-[(E)-2-(3,5-dimethoxyphenyl)vinyl]-2-methoxy-phenol
The synonym "3,3',5'-Tri-O-methylpiceatannol" is particularly informative as it indicates that this compound is a trimethylated derivative of piceatannol, a naturally occurring stilbene with documented biological activities . This relationship provides context for understanding the potential properties and applications of this compound in research settings.
Research Applications and Availability
Research Significance
Based on its structural properties and relationship to known bioactive stilbenes, 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol may be valuable in several research domains:
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Medicinal chemistry and drug discovery
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Structure-activity relationship studies of stilbene derivatives
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Natural product chemistry and phytochemical research
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Biochemical mechanisms of stilbene activity
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Potential therapeutic applications in areas where stilbenes show promise
The compound's unique substitution pattern makes it a useful model for investigating how methoxylation affects the biological properties of stilbene compounds, potentially contributing to the development of more effective bioactive molecules.
Structural Analysis and Characterization
Structural Comparison with Related Compounds
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol is structurally related to several bioactive stilbenes, including:
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Piceatannol: The parent compound lacking the three methoxy groups
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Resveratrol: A related stilbene with hydroxyl groups instead of methoxy groups
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Pterostilbene: A dimethylated analog of resveratrol
The specific pattern of methoxylation in 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol distinguishes it from these related compounds and potentially confers unique biological properties and pharmacokinetic characteristics.
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